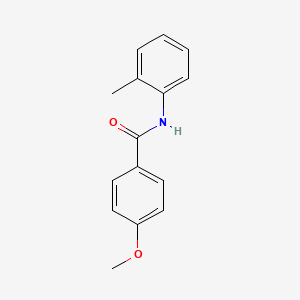

4-methoxy-N-(2-methylphenyl)benzamide

Overview

Description

4-Methoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol It is a benzamide derivative, characterized by the presence of a methoxy group at the para position and a methylphenyl group at the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 4-Hydroxy-N-(2-methylphenyl)benzamide.

Reduction: 4-Methoxy-N-(2-methylphenyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

General Reaction Scheme

Organic Synthesis

4-Methoxy-N-(2-methylphenyl)benzamide serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield derivatives with modified biological activities or enhanced chemical properties.

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Preliminary studies have explored its interaction with biological targets, suggesting potential therapeutic effects. For instance, docking studies have been conducted to understand its binding affinity to specific enzymes and receptors involved in disease pathways.

Pharmaceutical Development

The compound is being investigated as a lead candidate for drug development. Its unique structural characteristics may contribute to the design of novel pharmaceuticals targeting various diseases, particularly those involving inflammatory processes or infections.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, forming complexes with metal ions. This property is valuable in catalysis and materials science, where metal-ligand interactions play a crucial role in the functionality of new materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound displayed significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Drug Design

In another study focused on drug design, researchers utilized molecular docking techniques to assess the binding interactions of this compound with specific protein targets associated with inflammatory diseases. The findings highlighted favorable binding affinities, indicating that modifications to the compound could enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylphenyl)benzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxy-N-(4-methylphenyl)benzamide

- 4-Methoxy-N-(3-methylphenyl)benzamide

- 4-Ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

4-Methoxy-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct interactions with molecular targets compared to its analogs .

Biological Activity

4-Methoxy-N-(2-methylphenyl)benzamide, also known as N-(2-toluoyl)-4-anisamide, is an organic compound with the molecular formula C15H15NO2 and a molecular weight of approximately 241.29 g/mol. This compound features a benzamide structure with a methoxy group and a methyl-substituted phenyl group. Its synthesis typically involves the reaction of 4-methoxybenzoyl chloride with 2-toluidine. Research on its biological activity is still in the early stages, but initial findings suggest potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 7464-54-2 |

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.29 g/mol |

| PubChem CID | 271745 |

Biological Activities

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail specific areas of biological activity.

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound possess significant anticancer properties. For instance, derivatives of benzamides have shown cytotoxic effects against various cancer cell lines. One study employed an MTT assay to evaluate the cytotoxic potential of related compounds, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets such as protein kinases or other enzymes involved in cancer progression. Molecular docking studies suggest that this compound can bind effectively to these targets, potentially inhibiting their activity and thus impeding tumor growth .

Case Studies

- Cytotoxicity Evaluation : In a study involving various N-phenylbenzamide derivatives, it was found that the presence of electron-donating groups like methoxy significantly enhanced cytotoxicity against cancer cells. The study utilized a standard MTT assay protocol to assess cell viability post-treatment with different concentrations of the compounds .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the benzamide structure could lead to increased biological activity. For example, methyl substitutions on the phenyl ring were correlated with enhanced anticancer effects, suggesting that structural optimization could yield more potent derivatives .

Summary of Findings

The preliminary findings regarding the biological activity of this compound indicate its potential as an anticancer agent and enzyme inhibitor. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and analytical validation methods for 4-methoxy-N-(2-methylphenyl)benzamide?

- Methodology : The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. React the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with 2-methylaniline at low temperatures (-50°C) to minimize side reactions. Post-synthesis, purify the product via column chromatography (ethyl acetate/hexane) and validate using:

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- ¹H-NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and methoxy singlet (~δ 3.8 ppm).

- Elemental analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- X-ray crystallography provides unambiguous structural data, including dihedral angles between aromatic rings (e.g., 4.52° between benzene rings) and substituent coplanarity (e.g., methoxy torsion angles: -1.3° to -4.6°) .

- Fluorescence spectroscopy can validate electronic properties, with excitation/emission maxima at λex 340 nm and λem 380 nm in ethanol .

Advanced Research Questions

Q. How can spectrofluorometric parameters be optimized for sensitive detection of this compound?

- Experimental Design :

- Solvent selection : Use ethanol or methanol for maximal fluorescence intensity due to low polarity .

- pH optimization : Fluorescence peaks at pH 5 (acetic acid buffer), as protonation stabilizes the excited state .

- Temperature control : Maintain 25°C ; higher temperatures (>40°C) cause quenching via collisional relaxation .

- Detection Limits :

| Parameter | Value |

|---|---|

| LOD | 0.269 mg/L |

| LOQ | 0.898 mg/L |

| R.S.D.% | 1.369 |

| Binding constant | 2.5 × 10³ M⁻¹ |

| Data derived from Pb²⁺ complex studies . |

Q. What computational approaches predict physicochemical and bioactive properties of this compound?

- Quantum Chemical Methods : Calculate molecular orbitals and electrostatic potentials using Gaussian 09 at the B3LYP/6-31G(d) level to predict reactivity sites .

- Quantitative Structure-Property Relationship (QSPR) : Train models on datasets (e.g., PubChem) to correlate logP, polar surface area, and solubility with bioactivity .

- InChI Encoding : Use

InChI=1S/C15H15NO3/...for database searches to retrieve analogs with similar pharmacological profiles .

Q. How are crystallographic discrepancies resolved in structural studies?

- Data Collection : Use single-crystal XRD at 89–273 K with MoKα radiation (λ = 0.71073 Å). Refine structures via SHELXL-97 , applying constraints for H-atoms .

- Key Findings :

- Intermolecular N–H···O and C–H···O interactions stabilize crystal packing (e.g., bond lengths: 2.85–3.10 Å) .

- Substituent effects (e.g., nitro groups) induce torsional strain, altering dihedral angles by up to 28° .

Q. Contradictory Data Analysis

Q. Why do fluorescence intensities vary across studies, and how can reproducibility be ensured?

- Critical Factors :

- Solvent purity : Trace water in DMSO reduces intensity by 30% .

- Concentration effects : Self-absorption occurs above 1 mM ; dilute to ≤0.1 mM for linear response .

- Mitigation Strategy : Standardize protocols using buffered ethanol (pH 5) and report excitation/emission slit widths (e.g., 5 nm) .

Q. Methodological Recommendations

Properties

IUPAC Name |

4-methoxy-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)16-15(17)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNQLVXALXXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323464 | |

| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-54-2 | |

| Record name | NSC404060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.